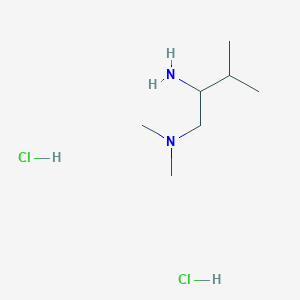

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride

Vue d'ensemble

Description

“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a synthetic compound . It is also known as DMBA. The IUPAC name for this compound is N1,N1,3-trimethylbutane-1,2-diamine dihydrochloride . The CAS Number is 403712-70-9 .

Molecular Structure Analysis

The molecular formula of “(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is C7H20Cl2N2 . The molecular weight is 203.15 . The InChI Code is 1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H .Physical And Chemical Properties Analysis

“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a powder . It is stored at room temperature .Applications De Recherche Scientifique

1. Bronchodilation and Antiallergic Properties

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride has been investigated for its bronchodilator and antiallergic properties. In a double-blind, placebo-controlled study, the compound demonstrated effectiveness in blocking exercise-induced reduction in FEV1, improving asthma disability scores, and increasing FEV1 2 hours after oral administration in adult asthmatic patients (Cho et al., 1981).

2. Anticholinesterase Drug Development

Another application of this compound is in the development of anticholinesterase drugs. The patented group N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, a derivative of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, was studied for its anticholinesterase activity. This compound, named aminostigmine, underwent preliminary clinical testing and showed promising results (Prozorovskii et al., 2004).

3. Synthesis of Therapeutic Agents

This chemical is also significant in the synthesis of therapeutic agents, such as sibutramine, used in the treatment of obesity. Key steps in its synthesis include Grignard–reduction reactions, demonstrating the chemical's utility in complex pharmaceutical processes (Jeffery et al., 1996).

4. Role in Metabolic Processes

The metabolism of drugs containing (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, such as sibutramine, involves cytochrome P450 enzymes. These enzymes are crucial in forming pharmacologically active metabolites, highlighting the compound's significance in human metabolic processes (Bae et al., 2008).

5. Antimicrobial Activity

A series of derivatives of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride displayed interesting antimicrobial activity. Compounds like 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide showed higher activity compared to reference drugs against Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

6. Deaminase Activity Assay

The compound has been used in developing methods for assaying deaminase activity. This includes the conversion of methylamine and dimethylamine formed from drugs containing N,N-dimethyl or N-methyl groups, providing insights into enzyme activities related to drug metabolism (Yamada et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFDXJRMHGZPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

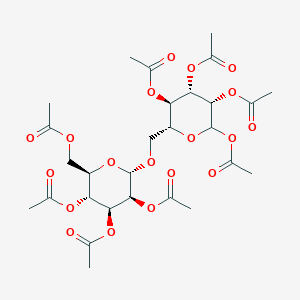

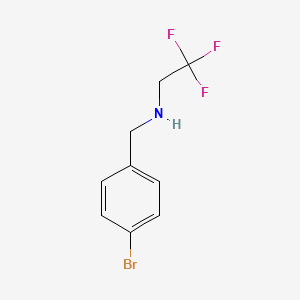

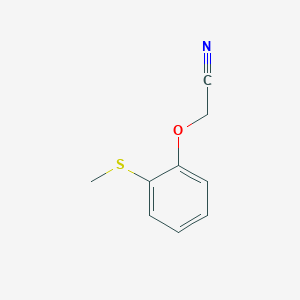

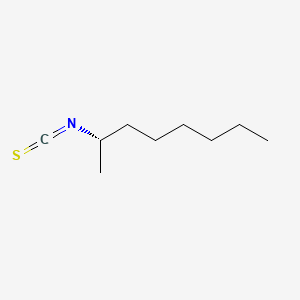

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)